

"RK-286D chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *RK-286D*

Cat. No.: *B1679404*

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In-depth Technical Guide: RK-286D

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure:

IUPAC Name:

The definitive IUPAC name for **RK-286D** is pending confirmation upon obtaining a verifiable chemical structure. Based on its classification as an indolocarbazole antibiotic, the nomenclature will follow the systematic rules for heterocyclic compounds.

Molecular Formula: $C_{26}H_{23}N_3O_4$

CAS Number: 140429-37-4

Synonyms: While not extensively documented, "RK 286D" is used interchangeably.

Abstract

RK-286D is a naturally occurring indolocarbazole antibiotic isolated from *Streptomyces* sp. It is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. By targeting PKC, **RK-286D** interferes with various cellular processes, including cell proliferation, differentiation, and apoptosis. This inhibitory action makes **RK-286D** a compound of significant interest in cancer research and other therapeutic areas where PKC

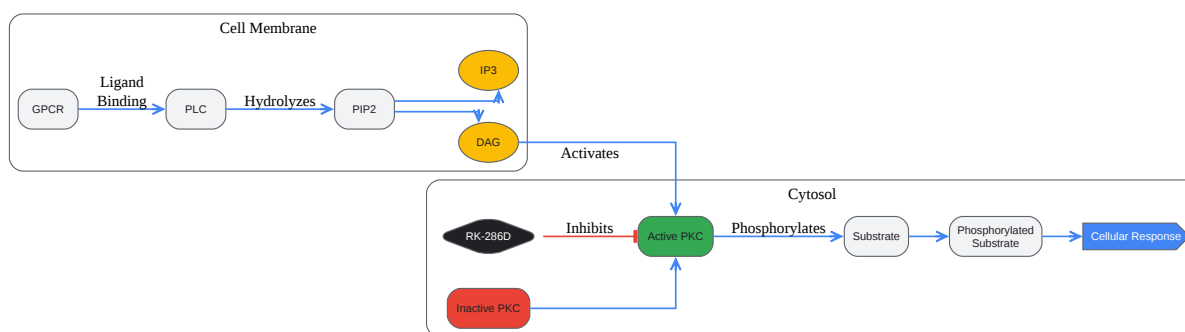
signaling is dysregulated. This document provides a comprehensive overview of the available technical data on **RK-286D**, including its mechanism of action, experimental protocols for its study, and quantitative data on its biological activity.

Mechanism of Action: Protein Kinase C Inhibition

RK-286D exerts its biological effects primarily through the inhibition of Protein Kinase C. The indolocarbazole scaffold of **RK-286D** is a well-known pharmacophore that competes with adenosine triphosphate (ATP) for the kinase domain of PKC. This competitive inhibition prevents the phosphorylation of PKC's downstream substrates, thereby disrupting the signaling cascades they regulate.

Signaling Pathway Diagram

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by **RK-286D**.



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Caption: PKC signaling pathway and **RK-286D**'s point of inhibition.

Quantitative Data Summary

A comprehensive search for specific quantitative data, such as IC₅₀ values for **RK-286D** against various PKC isozymes, is ongoing. This section will be updated with tabulated data as it becomes available through further research.

Target	Assay Type	IC ₅₀ (nM)	Reference
Protein Kinase C (PKC)	in vitro kinase assay	Data Pending	-
K562 cell line	Cell viability assay	Data Pending	-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **RK-286D**'s biological activity.

Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of **RK-286D** against Protein Kinase C.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **RK-286D** for PKC.

Materials:

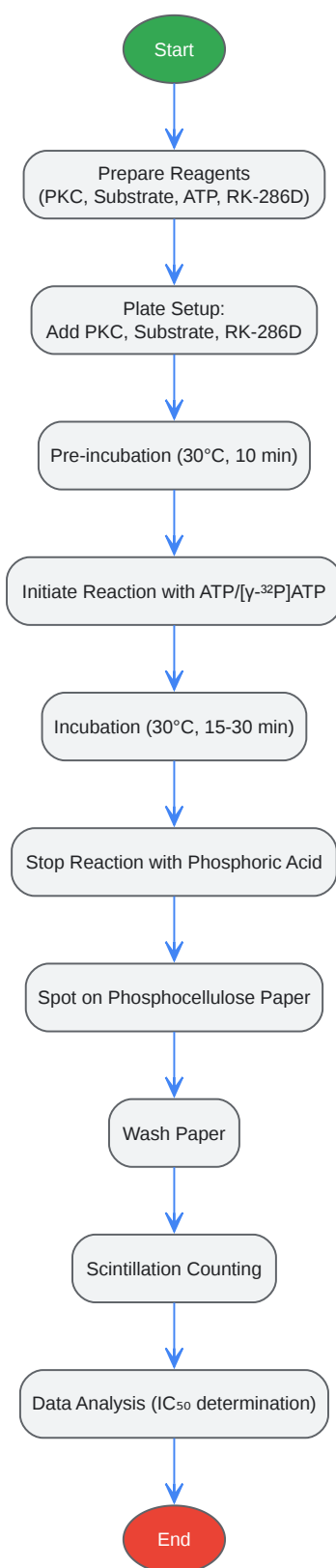
- Recombinant human PKC enzyme
- PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
- ATP, [γ -³²P]ATP
- Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
- **RK-286D** stock solution (in DMSO)

- 96-well plates
- Scintillation counter and vials
- Phosphocellulose paper

Procedure:

- Prepare serial dilutions of **RK-286D** in assay buffer.
- In a 96-well plate, add the PKC enzyme, substrate, and the diluted **RK-286D** or vehicle control (DMSO).
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the kinase reaction by adding a mixture of ATP and [γ -³²P]ATP.
- Incubate the reaction at 30°C for 15-30 minutes.
- Stop the reaction by adding an equal volume of ice-cold 75 mM phosphoric acid.
- Spot an aliquot of the reaction mixture onto phosphocellulose paper.
- Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Wash once with acetone and let it air dry.
- Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **RK-286D** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **RK-286D** concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Diagram:



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Caption: Workflow for the in vitro PKC inhibition assay.

K562 Cell-Based Bleb Formation Assay

This assay is used to assess the in vivo effect of **RK-286D** on PKC activity by observing morphological changes (bleb formation) in K562 cells.

Objective: To qualitatively and quantitatively assess the ability of **RK-286D** to induce bleb formation in K562 cells, an indicator of PKC inhibition.

Materials:

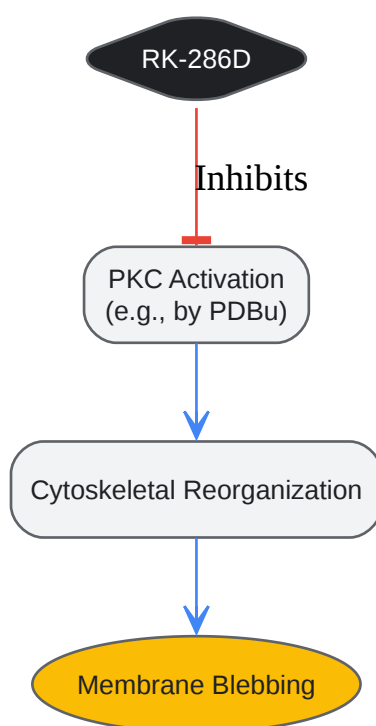
- K562 human chronic myelogenous leukemia cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **RK-286D** stock solution (in DMSO)
- Phorbol 12,13-dibutyrate (PDBu) as a PKC activator (positive control)
- 24-well cell culture plates
- Inverted microscope with phase-contrast optics
- Hemocytometer or automated cell counter

Procedure:

- Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into a 24-well plate at a density of 1×10^5 cells/mL.
- Treat the cells with various concentrations of **RK-286D** or vehicle control (DMSO). Include a positive control with PDBu to induce bleb formation.
- Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).
- At each time point, observe the cells under an inverted microscope.

- Quantify the percentage of cells exhibiting membrane blebbing in at least three different fields of view for each condition.
- (Optional) Cell viability can be assessed using a trypan blue exclusion assay or MTT assay to distinguish between apoptosis-related blebbing and PKC inhibition-induced blebbing.

Logical Relationship Diagram:



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Caption: Logical flow of the K562 cell bleb formation assay.

Conclusion

RK-286D is a promising indolocarbazole antibiotic that demonstrates significant inhibitory activity against Protein Kinase C. Its potential as a research tool and a therapeutic lead warrants further investigation. The experimental protocols provided herein offer a foundation for the continued exploration of **RK-286D**'s biological properties and mechanism of action. Future work should focus on obtaining a definitive chemical structure, elucidating its precise isozyme selectivity profile, and evaluating its efficacy in relevant disease models.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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